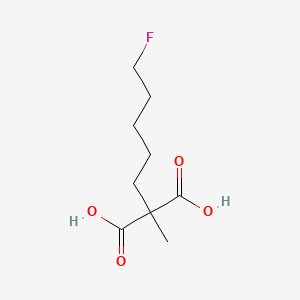

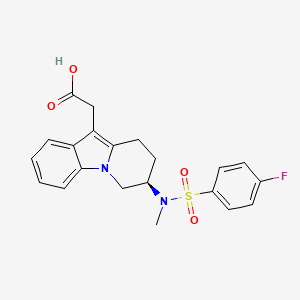

![molecular formula C24H25F3N6S B609179 2-[[5-[3-(Dimethylamino)propyl]-2-methylpyridin-3-yl]amino]-9-(trifluoromethyl)-5,7-dihydropyrimido[5,4-d][1]benzazepine-6-thione CAS No. 1228960-69-7](/img/structure/B609179.png)

2-[[5-[3-(Dimethylamino)propyl]-2-methylpyridin-3-yl]amino]-9-(trifluoromethyl)-5,7-dihydropyrimido[5,4-d][1]benzazepine-6-thione

Descripción general

Descripción

MLN0905 is an inhibitor of polo-like kinase 1 (Plk1; IC50 = 2 nM). It inhibits 95% of Plk1 activity but also inhibits the activity of 10 additional kinases by greater than or equal to 90% in a panel of 359 kinases at 1 µM. MLN0905 reduces phosphorylation of histone H3 at serine 10 (H3S10Ph), a marker of cell cycle arrest at prometaphase, in HT-29 colorectal cancer cells (EC30 = 9 nM). It inhibits proliferation in a panel of six human lymphoma cell lines with IC50 values ranging from 3.2 to 24 nM. MLN0905, alone or in combination with rituximab, increases survival in an OCI LY-19 metastatic lymphoma mouse xenograft model.

MLN0905 is a potent, selective small-molecule PLK1 inhibitor. MLN0905 inhibits cell proliferation in a broad range of human tumor cells including DLBCL cell lines. PLK1 inhibition leads to pharmacodynamic pHisH3 modulation and significant antitumor activity in multiple DLBCL models. These data strongly suggest evaluating PLK1 inhibitors as DLBCL anticancer agents in the clinic. (source: Mol Cancer Ther; 11; 2045-53.)

Aplicaciones Científicas De Investigación

Reactions and Synthesis

Reactions with NH-Acidic Heterocycles : The compound reacts with NH-acidic heterocycles like 1,3-benzoxazole-2(3H)-thione, leading to various derivatives such as 3-(2-hydroxyphenyl)-2-thiohydantoins and thiourea derivatives. A mechanism involving crucial zwitterionic intermediates has been proposed (Ametamey & Heimgartner, 1990).

Formation of Novel Pyrimidine Derivatives : The compound undergoes reactions to form novel pyrimidine derivatives. These reactions are significant in the synthesis of diverse heterocyclic compounds (Bondock, Tarhoni, & Fadda, 2011).

Synthesis of Pyrazolo and Triazolo Derivatives : It's involved in the synthesis of pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and other derivatives, indicating its utility in producing compounds with potential biological activities (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

Use in Corrosion Inhibition : Derivatives of the compound are studied as corrosion inhibitors for carbon steel in acidic solutions, showing significant inhibitory effects (Hu et al., 2016).

Ring Switching Methodology : The compound is used in a 'ring switching' synthesis approach to create various heteroaryl derivatives, showcasing its versatility in synthetic organic chemistry (Mihelic et al., 2001).

Alkylation and Cyclisation Reactions : It is involved in the alkylation and cyclisation of arylalkyl isothiocyanates, leading to the synthesis of dihydro-3H-2-benzazepines and related compounds (Davies et al., 1977).

Synthesis of Heterocyclic Compounds : The compound is used in the synthesis of various heterocyclic structures, including dihydropyridine derivatives, indicating its importance in medicinal chemistry (Stanovnik et al., 2002).

Synthesis of Antihistaminic Compounds : It is utilized in the synthesis of novel antihistaminic compounds, contributing to the development of new therapeutic agents (Cale et al., 1989).

Propiedades

IUPAC Name |

2-[[5-[3-(dimethylamino)propyl]-2-methylpyridin-3-yl]amino]-9-(trifluoromethyl)-5,7-dihydropyrimido[5,4-d][1]benzazepine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25F3N6S/c1-14-19(9-15(12-28-14)5-4-8-33(2)3)31-23-29-13-16-10-21(34)30-20-11-17(24(25,26)27)6-7-18(20)22(16)32-23/h6-7,9,11-13H,4-5,8,10H2,1-3H3,(H,30,34)(H,29,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CODBZFJPKJDNDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)CCCN(C)C)NC2=NC=C3CC(=S)NC4=C(C3=N2)C=CC(=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25F3N6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673165 | |

| Record name | 2-({5-[3-(Dimethylamino)propyl]-2-methylpyridin-3-yl}amino)-9-(trifluoromethyl)-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepine-6-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1228960-69-7 | |

| Record name | 2-({5-[3-(Dimethylamino)propyl]-2-methylpyridin-3-yl}amino)-9-(trifluoromethyl)-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepine-6-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

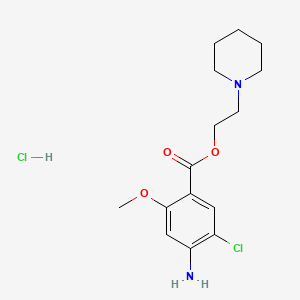

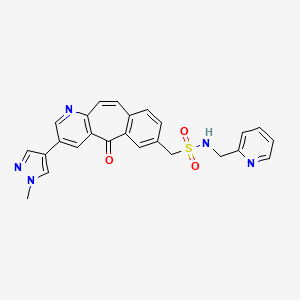

![3-[(1S,2S)-2-Hydroxycyclohexyl]-6-[(6-methyl-3-pyridinyl)methyl]benzo[h]quinazolin-4(3H)-one](/img/structure/B609101.png)

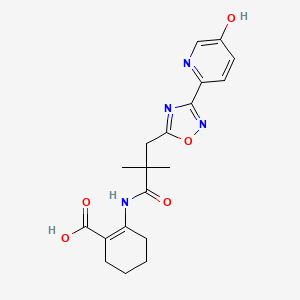

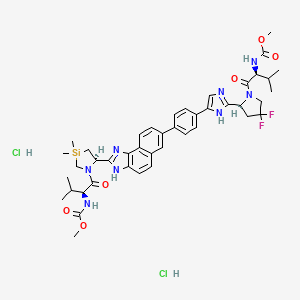

![2-[6-Methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B609104.png)

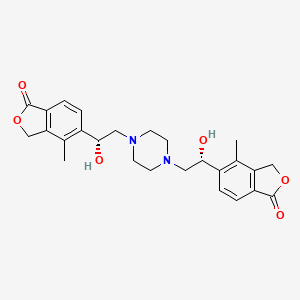

![(3R,3aR,6R,6aR)-6-[[6-chloro-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B609113.png)

![2-(4-Fluorophenyl)-5-(11-Fluoro-6h-Pyrido[2',3':5,6][1,3]oxazino[3,4-A]indol-2-Yl)-N-Methyl-6-[methyl(Methylsulfonyl)amino]-1-Benzofuran-3-Carboxamide](/img/structure/B609114.png)